![molecular formula C12H7ClN2 B12971372 2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
2-Chlorobenzo[f]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorobenzo[f]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a fused ring system containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[f]cinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobiphenyl with phosphorus oxychloride (POCl₃) under reflux conditions. This reaction leads to the formation of the cinnoline ring system with a chlorine substituent at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Chlorobenzo[f]cinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form substituted derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: Formation of polycyclic structures through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Lithium dimethylamide or diethylamide in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substituted Derivatives: Formation of dimethylamino or diethylamino derivatives.
Oxidized Products: Formation of cinnoline N-oxides.
Reduced Products: Formation of partially or fully hydrogenated cinnoline derivatives.
科学研究应用
2-Chlorobenzo[f]cinnoline has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Probes: Employed as a chemical probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 2-Chlorobenzo[f]cinnoline involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and transcription . This leads to the disruption of cell division and induces apoptosis in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices, where it facilitates charge transport and emission of light .
相似化合物的比较
Cinnoline: The parent compound of the cinnoline family, lacking the chlorine substituent.
Quinoxaline: Another fused nitrogen-containing heterocycle with similar electronic properties.
Quinazoline: A related compound with a different ring fusion pattern and distinct biological activities.
Uniqueness of 2-Chlorobenzo[f]cinnoline: this compound stands out due to its chlorine substituent, which imparts unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics .
属性
分子式 |
C12H7ClN2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
2-chlorobenzo[f]cinnoline |
InChI |
InChI=1S/C12H7ClN2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-15-12/h1-7H |
InChI 键 |
HDYSAMXVLRLYLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(C=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


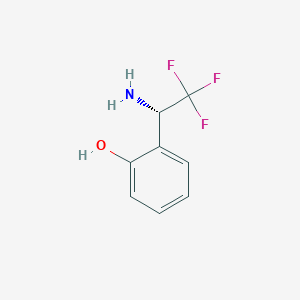
![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
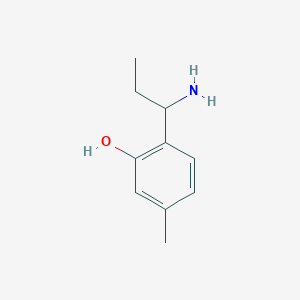

![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
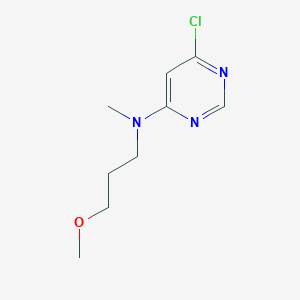

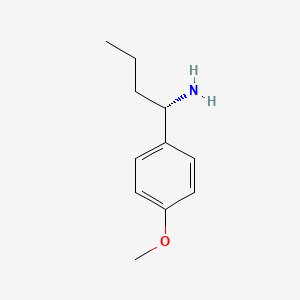
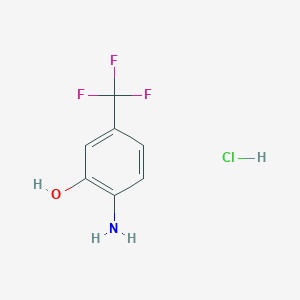
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
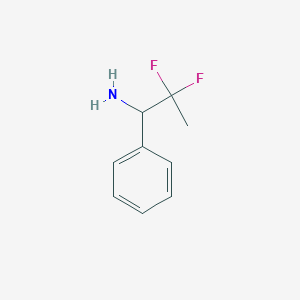
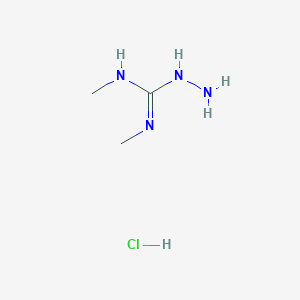
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
